molecular formula C7H6ClNO2 B14844640 6-(Chloromethyl)-2-hydroxynicotinaldehyde

6-(Chloromethyl)-2-hydroxynicotinaldehyde

Cat. No.: B14844640
M. Wt: 171.58 g/mol
InChI Key: LFRXEFTXZGMKHZ-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2-hydroxynicotinaldehyde is an organic compound that belongs to the class of chloromethylated aromatic aldehydes It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the sixth position of a nicotinaldehyde ring, which also contains a hydroxyl group (-OH) at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2-hydroxynicotinaldehyde typically involves the chloromethylation of 2-hydroxynicotinaldehyde. One common method is the reaction of 2-hydroxynicotinaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to ensure high yields and minimize side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Chloromethyl)-2-hydroxynicotinaldehyde can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted derivatives.

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like methylamine, thiourea, or ethanol can be used under mild conditions (room temperature) to achieve substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.

    Reduction: Reducing agents like sodium borohydride in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: 6-(Chloromethyl)-2-hydroxynicotinic acid.

    Reduction: 6-(Chloromethyl)-2-hydroxynicotinalcohol.

Scientific Research Applications

6-(Chloromethyl)-2-hydroxynicotinaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2-hydroxynicotinaldehyde involves its interaction with biological molecules through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aldehyde group can also form Schiff bases with amines, leading to the formation of stable adducts. These interactions can disrupt normal cellular processes and lead to various biological effects.

Comparison with Similar Compounds

    2-Hydroxynicotinaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    6-Methyl-2-hydroxynicotinaldehyde: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and biological properties.

    6-(Bromomethyl)-2-hydroxynicotinaldehyde: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.

Uniqueness: 6-(Chloromethyl)-2-hydroxynicotinaldehyde is unique due to the presence of both a chloromethyl group and an aldehyde group on the nicotinaldehyde ring

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

6-(chloromethyl)-2-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C7H6ClNO2/c8-3-6-2-1-5(4-10)7(11)9-6/h1-2,4H,3H2,(H,9,11)

InChI Key

LFRXEFTXZGMKHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C(=C1)C=O)CCl

Origin of Product

United States

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